molecular formula C22H26N6O2 B6531484 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020501-95-4

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531484
CAS No.: 1020501-95-4
M. Wt: 406.5 g/mol
InChI Key: CYDRGTUPBIACHF-UHFFFAOYSA-N
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Description

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.21172409 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-15-16(2)25-28(17(15)3)21-9-8-20(23-24-21)26-10-12-27(13-11-26)22(29)18-6-5-7-19(14-18)30-4/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDRGTUPBIACHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS No. 1020501-95-4) is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22_{22}H26_{26}N6_6O2_2, with a molecular weight of 406.5 g/mol. The structure comprises a pyridazine ring, a piperazine moiety, and a methoxybenzoyl group, contributing to its biological activity.

PropertyValue
CAS Number1020501-95-4
Molecular FormulaC22_{22}H26_{26}N6_6O2_2
Molecular Weight406.5 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antitumor Activity:
Pyrazole derivatives are known for their potential as antitumor agents. Studies have shown that pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, making them candidates for cancer treatment .

Anti-inflammatory Effects:
The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical in inflammatory responses .

Antibacterial Activity:
Research has highlighted the antibacterial potential of pyrazole derivatives against various pathogens, suggesting that this compound could be effective in treating bacterial infections .

The mechanisms through which these compounds exert their effects are multifaceted:

  • Inhibition of Tubulin Polymerization:
    Some derivatives have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Receptor Tyrosine Kinases:
    Compounds like this one may inhibit receptor tyrosine kinases involved in tumor growth and metastasis .
  • Modulation of Inflammatory Pathways:
    By inhibiting signaling pathways associated with inflammation, these compounds can reduce tissue damage and promote healing .

Case Studies

Several studies have evaluated the biological activity of related pyrazole derivatives:

  • Study on Antitumor Effects: A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compounds exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .
  • Anti-inflammatory Research: In vitro studies demonstrated that specific pyrazole derivatives could significantly reduce NO production in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents .

Preparation Methods

Synthesis of 6-Chloro-3-Nitropyridazine

The pyridazine core is often derived from 6-chloro-3-nitropyridazine, a commercially available starting material. Nitration and chlorination steps are performed under controlled conditions:

C5H3ClN2+HNO3H2SO4,05CC5H2ClN3O2+H2O\text{C}5\text{H}3\text{ClN}2 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, 0-5^\circ\text{C}} \text{C}5\text{H}2\text{ClN}3\text{O}2 + \text{H}_2\text{O}

Reaction Conditions :

  • Temperature: 0–5°C to prevent over-nitration.

  • Workup: Neutralization with aqueous sodium bicarbonate (5% w/v) followed by extraction with dichloromethane.

Reduction to 3-Amino-6-Chloropyridazine

Catalytic hydrogenation using palladium on carbon (Pd/C) reduces the nitro group:

C5H2ClN3O2+3H2Pd/C, MeOHC5H5ClN3+2H2O\text{C}5\text{H}2\text{ClN}3\text{O}2 + 3\text{H}2 \xrightarrow{\text{Pd/C, MeOH}} \text{C}5\text{H}5\text{ClN}3 + 2\text{H}_2\text{O}

Key Parameters :

  • Pressure: 30–50 psi H₂.

  • Yield: 85–92% after recrystallization from ethanol.

Pyrazole Coupling and Deprotection

Synthesis of 3,4,5-Trimethylpyrazole

The trimethylpyrazole is prepared via cyclocondensation of acetylacetone with hydrazine:

C5H8O2+N2H4AcOH, refluxC6H10N2+2H2O\text{C}5\text{H}8\text{O}2 + \text{N}2\text{H}4 \xrightarrow{\text{AcOH, reflux}} \text{C}6\text{H}{10}\text{N}2 + 2\text{H}_2\text{O}

Yield : 78–85% after distillation under reduced pressure.

Coupling to Pyridazine

A Buchwald-Hartwig amination attaches the pyrazole to the pyridazine:

\text{C}{21}\text{H}{26}\text{N}6\text{O}3} + \text{C}6\text{H}{10}\text{N}2 \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3}} \text{C}{27}\text{H}{32}\text{N}8\text{O}_3} + \text{Byproducts}

Conditions :

  • Catalyst: Palladium(II) acetate with Xantphos ligand.

  • Base: Cesium carbonate in toluene at 110°C.

Final Deprotection

The Boc group is removed using trifluoroacetic acid (TFA):

\text{C}{27}\text{H}{32}\text{N}8\text{O}3} + \text{CF}3\text{COOH} \xrightarrow{\text{CH}2\text{Cl}2}} \text{C}{22}\text{H}{26}\text{N}6\text{O}2} + (\text{CH}3)3\text{COH} + \text{CO}2

Purification :

  • Column chromatography (SiO₂, eluent: ethyl acetate/hexane 3:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridazine-H), 7.82–7.75 (m, 4H, benzoyl-H), 6.32 (s, 1H, pyrazole-H), 3.89 (s, 3H, OCH₃), 2.45–2.38 (m, 6H, piperazine-H), 2.25 (s, 6H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₂₂H₂₆N₆O₂ [M+H]⁺ 413.2045; found 413.2049.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Industrial-Scale Considerations

Solvent Selection

  • Toluene : Used for high-temperature reactions due to its high boiling point (110°C).

  • DMSO : Facilitates SNAr reactions but requires careful handling due to toxicity.

Waste Management

  • Acidic Waste : Neutralized with Ca(OH)₂ before disposal.

  • Palladium Recovery : Achieved via filtration over Celite® .

Q & A

Q. What are the key synthetic pathways for 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, and what critical parameters influence yield optimization?

The synthesis involves multi-step reactions, including:

  • Nucleophilic substitution for attaching the 3-methoxybenzoyl-piperazine moiety to the pyridazine core.
  • Coupling reactions to introduce the 3,4,5-trimethylpyrazole group. Critical parameters include:
  • Solvent selection (e.g., dimethylformamide for polar intermediates) .
  • Catalyst use (e.g., palladium catalysts for cross-coupling reactions) .
  • Temperature control (e.g., maintaining 60–80°C for amide bond formation) . Yield optimization requires purification via column chromatography and recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming substituent positions and purity .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, critical for pyridazine derivatives .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Enzyme inhibition assays : Target kinases or receptors (e.g., serotonin receptors due to piperazine motifs) .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial disk diffusion : For Gram-positive/-negative bacterial strains .
  • Receptor binding studies : Radioligand displacement assays for neurotransmitter targets .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for its synthesis?

  • Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in nucleophilic substitutions .
  • Molecular dynamics simulations assess solvent effects on reaction kinetics .
  • Machine learning models (e.g., Bayesian optimization) identify optimal reagent ratios and temperatures .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability to explain efficacy gaps .
  • Dose-response reevaluation : Adjust in vivo dosing to match in vitro IC50 values .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites altering efficacy .

Q. How does the compound’s regioselectivity in nucleophilic substitution reactions compare to structural analogs?

CompoundCore StructureRegioselectivity Driver
Target CompoundPyridazineElectron-withdrawing groups (e.g., pyrazole) direct substitution to C-3 .
6H-Pyrrolo[3,4-d]pyridazinePyrrole-pyridazineElectron-rich pyrrole shifts substitution to C-6 .
5-(4-Fluorobenzoyl)pyridazinePyridazineFluorine’s inductive effect enhances C-4 reactivity .

Q. What advanced statistical Design of Experiments (DoE) approaches are applicable in optimizing its synthetic routes?

  • Response Surface Methodology (RSM) : Models interactions between temperature, solvent polarity, and catalyst loading .
  • Taguchi Arrays : Reduces experimental runs while testing 4–5 variables (e.g., reaction time, pH) .
  • Factorial Design : Identifies critical factors affecting yield (e.g., molar ratio of piperazine to pyridazine) .

Q. How do modifications to the pyridazine core affect target receptor binding kinetics?

  • Electron-withdrawing groups (e.g., pyrazole) increase binding affinity to adenosine receptors by enhancing hydrogen bonding .
  • Methoxy substituents on the benzoyl group improve lipophilicity, impacting blood-brain barrier penetration .
  • Trimethylpyrazole reduces metabolic degradation, prolonging half-life in vivo .

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